1,1-Dimethylethyl [6-chloro-2-(hydroxymethyl)-3-pyridinyl]carbamate
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Overview
Description
tert-Butyl N-[6-chloro-2-(hydroxymethyl)pyridin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[6-chloro-2-(hydroxymethyl)pyridin-3-yl]carbamate typically involves the reaction of 6-chloro-2-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl N-[6-chloro-2-(hydroxymethyl)pyridin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to the corresponding amine and carbon dioxide in the presence of strong acids or bases.
Scientific Research Applications
tert-Butyl N-[6-chloro-2-(hydroxymethyl)pyridin-3-yl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: It is used in studies to understand the interaction of carbamate compounds with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-chloro-2-(hydroxymethyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and hydroxymethyl groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl N-[6-chloro-2-(hydroxymethyl)pyridin-3-yl]carbamate can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Lacks the chloro and hydroxymethyl substituents, making it less versatile in terms of chemical reactivity.
tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: Contains a pyridazine ring instead of a pyridine ring, which can affect its electronic properties and reactivity.
tert-Butyl (6-chloro-9H-purin-2-yl)carbamate: Contains a purine ring, which can lead to different biological activities compared to pyridine derivatives.
Properties
Molecular Formula |
C11H15ClN2O3 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
tert-butyl N-[6-chloro-2-(hydroxymethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-5,15H,6H2,1-3H3,(H,14,16) |
InChI Key |
XYHBAZNVGZGUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)CO |
Origin of Product |
United States |
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